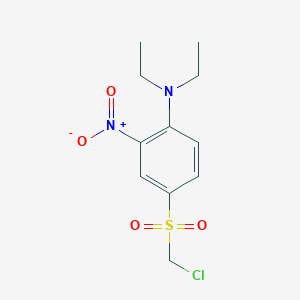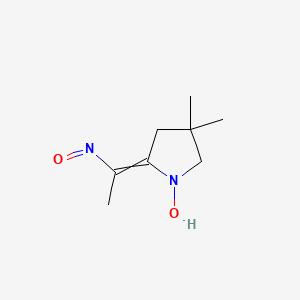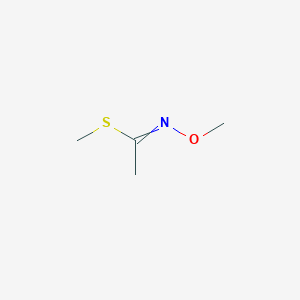![molecular formula C18H28BrNO B14568838 3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide CAS No. 61321-22-0](/img/structure/B14568838.png)
3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a nitrogen-containing heterocyclic compound. The core structure, 2-azabicyclo[3.2.1]octane, is known for its significant potential in drug discovery due to its unique structure and bioactive properties . This compound is particularly interesting from a pharmaceutical point of view because it can serve as a key synthetic intermediate in various total synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[3.2.1]octane derivatives typically involves intramolecular cyclization and rearrangements, such as the Beckmann rearrangement . These methods are designed to achieve stereochemical control during the transformation that generates the 2-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods: Industrial production methods for 2-azabicyclo[3.2.1]octane derivatives often involve large-scale intramolecular cyclization and rearrangement reactions. These methods are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its bioactive properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium azide or halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . The compound’s unique structure also makes it valuable in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and activity . This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other 2-azabicyclo[3.2.1]octane derivatives, such as tropane alkaloids . These compounds share a similar core structure but differ in their side chains and functional groups .
Uniqueness: What sets 3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide apart from other similar compounds is its specific substitution pattern and the presence of the phenol group . This unique structure contributes to its distinct bioactive properties and potential therapeutic applications .
Properties
CAS No. |
61321-22-0 |
|---|---|
Molecular Formula |
C18H28BrNO |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-(2-pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C18H27NO.BrH/c1-2-3-4-11-19-12-10-18(9-8-16(19)14-18)15-6-5-7-17(20)13-15;/h5-7,13,16,20H,2-4,8-12,14H2,1H3;1H |
InChI Key |
BJWMIQHSLMUZJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC2(CCC1C2)C3=CC(=CC=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14568756.png)
![N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14568764.png)




![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)


![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)



